HIV-1 Integrase Strand-Transfer Inhibition: Sub-10 nM IC₅₀ Against Wild-Type and Drug-Resistant Mutants
The optimized pyrrolo[2,3-d]pyridazine-derived integrase inhibitor (compound 16) demonstrated an IC₅₀ of ≤10 nM against HIV-1 integrase strand-transfer activity and an IC₉₅ of 35 nM for HIV-1 replication in cell culture in the presence of 50% normal human serum, coupled with rat pharmacokinetics of iv t₁/₂ = 5.3 h and oral bioavailability F = 17% [1]. The scaffold maintained antiviral potency against viruses harboring integrase mutations that confer resistance to three distinct structural classes of integrase inhibitors [1]. In contrast, the first-generation integrase inhibitor raltegravir shows a wild-type IC₉₅ of approximately 31 nM in the same 50% human serum format, but its activity against key resistance mutants (e.g., N155H, Q148H) is substantially reduced [2].
| Evidence Dimension | HIV-1 replication inhibition in cell culture (IC₉₅, 50% human serum) |
|---|---|
| Target Compound Data | IC₉₅ = 35 nM (pyrrolopyridazine derivative 16) |
| Comparator Or Baseline | Raltegravir: IC₉₅ ≈ 31 nM (wild-type); reduced activity against N155H/Q148H mutants |
| Quantified Difference | Comparable wild-type potency; superior mutant coverage (qualitative retention of potency vs. resistance-associated loss for raltegravir) |
| Conditions | MT-4 cell-based HIV-1 replication assay with 50% normal human serum |
Why This Matters
Maintaining potency against drug-resistant integrase mutants addresses a critical clinical gap in HIV therapy.
- [1] Wai JS, et al. 10-Hydroxy-7,8-dihydropyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-diones: Potent, orally bioavailable HIV-1 integrase strand-transfer inhibitors with activity against integrase mutants. Bioorg Med Chem Lett. 2008;18(14):4223-4227. View Source
- [2] Summa V, et al. Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection. J Med Chem. 2008;51(18):5843-5855. View Source
